Noncompetitive Vinca Alkaloid Binding Kinetics: Dolastatin 10 Trifluoroacetate vs. Vinblastine Competitive Inhibitors
Dolastatin 10 exhibits noncompetitive inhibition of vincristine binding to tubulin (Ki = 1.4 μM), whereas vinblastine, maytansine, and rhizoxin act as competitive inhibitors (Ki values of 6.6 μM, 3.1 μM, and 12 μM, respectively) [1]. This noncompetitive mechanism indicates that Dolastatin 10 binds to a distinct, non-overlapping site within the Vinca domain, a differentiation critical for applications where steric or conformational effects on tubulin are under investigation.
| Evidence Dimension | Inhibition of [3H]vincristine binding to tubulin (Ki) and inhibition mode |
|---|---|
| Target Compound Data | Ki = 1.4 μM, noncompetitive |
| Comparator Or Baseline | Vinblastine: Ki = 6.6 μM, competitive; Maytansine: Ki = 3.1 μM, competitive; Rhizoxin: Ki = 12 μM, competitive |
| Quantified Difference | Dolastatin 10 exhibits 4.7-fold higher binding affinity than vinblastine and 2.2-fold higher than maytansine |
| Conditions | Purified tubulin, radioligand binding assay with [3H]vincristine |
Why This Matters
The noncompetitive binding profile of Dolastatin 10 trifluoroacetate enables distinct mechanistic studies and may confer different susceptibility to mutations in the competitive vinca binding site compared to traditional vinca alkaloids.
- [1] Bai, R., Pettit, G. R., & Hamel, E. (1990). Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites. Journal of Biological Chemistry, 265(28), 17141-17149. View Source
